4-(2-fluorophenyl)-3-(4-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves multi-step reactions, including the use of intermediates such as 1-(3-fluoro-4-methoxyphenyl)ethanone and malononitrile in the presence of a mild base and sulfur powder using techniques like the Gewald synthesis, followed by treatment with pyrazole-4-carboxaldehyde to obtain novel compounds (Puthran et al., 2019). Another approach utilizes Vilsmeier-Haack reaction in synthesizing 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives as part of a multi-step synthesis process (Kariuki et al., 2021).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectral data. These methods establish the structure based on elemental analyses and spectroscopic data. For instance, the structural and spectroscopic evaluation of pyrazole derivatives provides insights into their molecular geometry and vibrational frequencies, indicating potential nonlinear optical activity (Tamer et al., 2015).
Chemical Reactions and Properties
The chemical reactions involving pyrazole derivatives often lead to the formation of novel compounds with potential antimicrobial activity. For example, the reaction of aryl aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate in the presence of catalytic amounts of an organocatalyst imidazole in water as medium has been described for the synthesis of pyranopyrazoles (Siddekha et al., 2011).
Physical Properties Analysis
The physical properties of pyrazole derivatives, including their crystalline structure and intermolecular interactions, are crucial for understanding their behavior and potential applications. The crystal structure of related compounds reveals interactions such as hydrogen bonds and π-π interactions, contributing to their stability and reactivity (Kumar et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the molecular structure and the presence of functional groups. Studies on related pyrazole derivatives have explored their nematicidal, antimicrobial, and potential inhibitory activities, showcasing their diverse chemical behavior and applications (Reddy et al., 2009).
properties
IUPAC Name |
4-(2-fluorophenyl)-3-(4-methoxyphenyl)-5-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O2/c1-30-17-13-11-15(12-14-17)21-20-22(27-26-21)24(29)28(16-7-3-2-4-8-16)23(20)18-9-5-6-10-19(18)25/h2-14,23H,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBQILQPKIVEHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=CC=C4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387409 |
Source
|
Record name | AC1MF4K7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluorophenyl)-3-(4-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one | |
CAS RN |
6166-77-4 |
Source
|
Record name | AC1MF4K7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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